molecular formula C13H11Cl2N5 B3006986 N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 732270-05-2

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3006986
CAS RN: 732270-05-2
M. Wt: 308.17
InChI Key: MBKCKWXRFMDBSV-UHFFFAOYSA-N
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Description

“N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes them potential candidates for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The resulting compound is then treated with triethoxyorthoformate in acetic anhydride .

Scientific Research Applications

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent. Studies have shown that derivatives of this compound exhibit in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The most potent derivative highlighted in the research was non-cytotoxic to the Vero cell line and had a minimum inhibitory concentration (MIC) value indicating strong antitubercular activity .

Herbicide Development

Another application is in the development of herbicides, particularly the synthesis of Sulfentrazone, a triazolinone herbicide. The compound serves as a key intermediate in the nitration process of another compound which is crucial for the synthesis of Sulfentrazone. This process has been optimized in a continuous flow microreactor system, which has improved reaction efficiency and yield .

Protein Kinase B (Akt) Inhibition

This compound class has been identified as a selective and potent inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival. The optimization of these compounds has led to the development of ATP-competitive inhibitors with potential as antitumor agents .

Anti-inflammatory Applications

Derivatives of this compound have been synthesized for potential use in anti-inflammatory applications. The importance of amides for the pharmaceutical industry has driven the coupling of this compound with other molecules, such as ibuprofen, to obtain derivatives with anti-inflammatory properties .

Antitumor Effects

The compound has shown good antitumor effects on carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication and repair .

Anti-HIV Activity

Indole derivatives, including those related to this compound, have been reported to have anti-HIV activity. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their potential as anti-HIV-1 agents .

NF-κB Inducing Kinase (NIK) Inhibition

The compound has been identified as a potent and selective inhibitor of NF-κB inducing kinase (NIK), which plays a significant role in the inflammatory response. Derivatives of this compound have shown promise for the treatment of conditions like psoriasis .

Future Directions

The future directions for “N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds are likely to involve further exploration of their potential as CDK2 inhibitors for cancer treatment . More research is needed to fully understand their mechanism of action, optimize their synthesis, and assess their safety and efficacy in preclinical and clinical settings.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c14-9-2-1-8(11(15)5-9)3-4-16-12-10-6-19-20-13(10)18-7-17-12/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCKWXRFMDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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